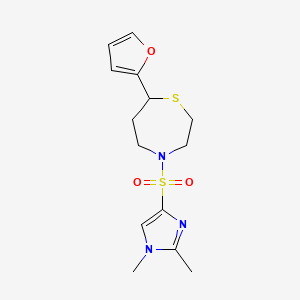

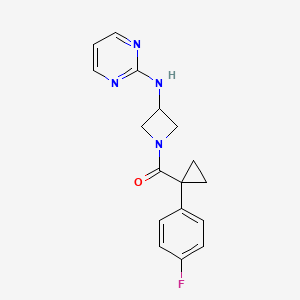

![molecular formula C22H18ClNOS B2565415 1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide CAS No. 866040-28-0](/img/structure/B2565415.png)

1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Naphtho[2,1-b]thiophene Derivatives

Research has demonstrated methods for synthesizing naphtho[2,1-b]thiophene derivatives, which are important for developing organic materials with potential applications in electronics, photonics, and as intermediates in pharmaceutical synthesis. For instance, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides through oxidative-photo-cyclization of α-(2-thienyl)-β-arylacrylic acids showcases a method for obtaining these compounds (Y. Ming & D. Boykin, 1988).

Photocyclization Techniques

Photocyclization techniques are central to the creation of novel polycyclic heterocyclic ring systems, involving naphtho[2,1-b]thiophene derivatives. For example, the work on photocyclization of 3-chloro-N-(3-phenanthryl)thieno[2,3-b]thiophene-2-carboxamide to yield specific structural isomers demonstrates the potential to generate unique molecular frameworks with specific electronic and optical properties (Jiann-Kuan Luo et al., 1997).

Biodegradation Studies

Naphthothiophenes, including derivatives similar to the one , have been studied for their environmental impact, particularly in terms of biodegradation. Research into bacterial transformations of naphthothiophenes elucidates how these compounds, as minor components of fossil fuels, undergo degradation by specific Pseudomonas strains, highlighting the ecological aspects of their behavior in the environment (K. Kropp et al., 1997).

Organic Materials Development

The scalable synthesis of naphthothiophene and benzodithiophene scaffolds for π-conjugated synthons in organic materials indicates the relevance of such compounds in the synthesis of organic electronic materials. The synthesis involves direct arylation and cross aldol condensation, providing an efficient pathway for the annulation and π-extension, suitable for incorporation into π-conjugated polymers (A. Nitti et al., 2018).

特性

IUPAC Name |

1-chloro-N-(4-propan-2-ylphenyl)benzo[e][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNOS/c1-13(2)14-7-10-16(11-8-14)24-22(25)21-20(23)19-17-6-4-3-5-15(17)9-12-18(19)26-21/h3-13H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOYCXJKWLLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

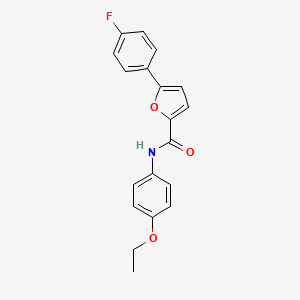

![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

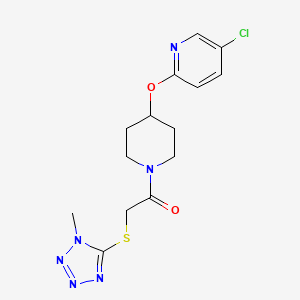

![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)

![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)